molecular formula C12H20N2 B12840051 (S)-5-(1-amino-2,2-dimethylpropyl)-2-methylaniline

(S)-5-(1-amino-2,2-dimethylpropyl)-2-methylaniline

Cat. No.: B12840051
M. Wt: 192.30 g/mol
InChI Key: RCQKYBFKDZUOBG-LLVKDONJSA-N
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Description

(S)-5-(1-amino-2,2-dimethylpropyl)-2-methylaniline is an organic compound with a complex structure that includes an amino group and a methyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1-amino-2,2-dimethylpropyl)-2-methylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylaniline and 2,2-dimethylpropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and solvents to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1-amino-2,2-dimethylpropyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form amines with different substituents.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include nitro compounds, substituted anilines, and various aromatic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-5-(1-amino-2,2-dimethylpropyl)-2-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-5-(1-amino-2,2-dimethylpropyl)-2-methylaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(1-amino-2,2-dimethylpropyl)aniline
  • (S)-3-(1-amino-2,2-dimethylpropyl)aniline

Uniqueness

(S)-5-(1-amino-2,2-dimethylpropyl)-2-methylaniline is unique due to its specific substitution pattern on the aniline ring, which can lead to distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

5-[(1S)-1-amino-2,2-dimethylpropyl]-2-methylaniline

InChI

InChI=1S/C12H20N2/c1-8-5-6-9(7-10(8)13)11(14)12(2,3)4/h5-7,11H,13-14H2,1-4H3/t11-/m1/s1

InChI Key

RCQKYBFKDZUOBG-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C(C)(C)C)N)N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)(C)C)N)N

Origin of Product

United States

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